2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide

Description

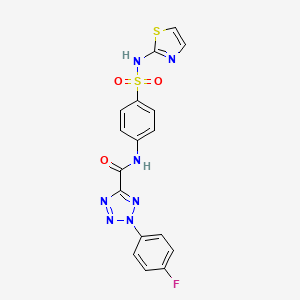

This compound features a 2H-tetrazole core substituted with a 4-fluorophenyl group at position 2 and a carboxamide bridge at position 5. The carboxamide links to a phenyl ring bearing a sulfamoyl group connected to a thiazol-2-yl moiety. This structural architecture combines a tetrazole ring (known for metabolic stability and hydrogen-bonding capacity), a fluorophenyl group (enhancing lipophilicity and target binding), and a thiazole-sulfamoyl pharmacophore (common in antimicrobial and anticancer agents) .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN7O3S2/c18-11-1-5-13(6-2-11)25-22-15(21-24-25)16(26)20-12-3-7-14(8-4-12)30(27,28)23-17-19-9-10-29-17/h1-10H,(H,19,23)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRXMSIGDMNHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)S(=O)(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Core Structure : 2H-tetrazole ring

- Substituents :

- A 4-fluorophenyl group

- A thiazol-2-yl sulfamoyl moiety connected to another 4-phenyl group

This unique combination of functional groups suggests potential interactions with biological targets, which we will explore in the following sections.

Antitumor Activity

Recent studies have indicated that tetrazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to our target have shown promising results in inhibiting tumor cell proliferation in vitro. In one study, a series of tetrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing that modifications to the phenyl and thiazole groups can enhance activity against specific types of cancer cells .

Antiallergic Activity

The antiallergic properties of tetrazole derivatives have also been documented. A related study established a correlation between the structure of tetrazole compounds and their efficacy in the rat passive cutaneous anaphylaxis (PCA) test. The findings indicated that certain structural features significantly influence the potency of these compounds, with some derivatives exhibiting ID50 values considerably lower than traditional antiallergic medications .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and allergic responses, such as phosphatidylinositol 3-kinase (PI3K) .

- Receptor Modulation : The compound may act as a positive allosteric modulator at specific receptors, enhancing or inhibiting receptor activity depending on the context. This is particularly relevant for GABA-A receptors, where structural modifications can lead to increased metabolic stability and reduced toxicity .

Study 1: In Vitro Antitumor Activity

A recent investigation into a series of tetrazole-based compounds demonstrated that modifications to the thiazole and phenyl groups significantly influenced their cytotoxicity against breast cancer cell lines. The study highlighted that specific substitutions could lead to up to a 50% increase in cell death compared to control groups .

Study 2: Antiallergic Efficacy

In another study focusing on antiallergic activity, a derivative closely related to our compound was tested for its ability to inhibit allergic responses in vivo. The results showed a marked reduction in histamine release from mast cells, suggesting that the compound effectively mitigates allergic reactions through inhibition of mediator release .

Data Tables

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The tetrazole moiety (2H-tetrazole-5-carboxamide) is a five-membered aromatic heterocycle with four nitrogen atoms. Its reactivity is influenced by electron-deficient regions and resonance stabilization.

Key Reaction Pathways

-

Alkylation/Acylation :

The tetrazole ring undergoes alkylation or acylation at the N1 or N2 positions under basic conditions. For example, treatment with alkyl halides or acyl chlorides in the presence of triethylamine yields N-substituted derivatives . -

Ring-Opening Reactions :

Strong acids (e.g., HCl) or bases (e.g., NaOH) can induce ring opening, forming intermediates such as nitriles or amines . -

Coordination Chemistry :

The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes .

Sulfamoyl Group Transformations

The N-(thiazol-2-yl)sulfamoyl group (-SO₂NH-thiazole) participates in nucleophilic substitution and hydrolysis reactions.

Key Reaction Pathways

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Hydrolysis | Acidic (H₂SO₄) or alkaline (NaOH) aqueous media | Sulfonic acid derivatives | |

| Substitution | Reaction with amines (e.g., RNH₂) in DMF | Sulfonamide analogs |

Carboxamide Reactivity

The carboxamide group (-CONH-) is susceptible to hydrolysis and nucleophilic attack.

Key Reaction Pathways

-

Acid/Base Hydrolysis :

-

Acidic: Forms carboxylic acid and ammonium salts.

-

Basic: Yields carboxylate anions and ammonia.

-

-

Nucleophilic Substitution :

Reacts with Grignard reagents (e.g., RMgX) to produce ketones or tertiary alcohols .

Fluorophenyl Substituent Behavior

The 4-fluorophenyl group is relatively inert but participates in electrophilic aromatic substitution (EAS) under stringent conditions.

Key Reaction Pathways

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-fluorophenyl derivatives | |

| Halogenation | Cl₂/FeCl₃ | Di-halogenated aryl compounds |

Cross-Reactivity Between Functional Groups

Synergistic interactions between functional groups can lead to unique reaction pathways:

-

Tandem Hydrolysis-Substitution :

Simultaneous hydrolysis of the carboxamide and sulfamoyl groups under alkaline conditions produces a dicarboxylic acid intermediate. -

Metal-Catalyzed Coupling :

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids modifies the fluorophenyl ring .

Stability and Degradation

The compound exhibits moderate thermal stability (decomposition >200°C) but is sensitive to UV light, leading to photolytic cleavage of the tetrazole ring .

Computational Insights

DFT studies predict:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Sulfamoyl Carboxamides

Compounds sharing the thiazol-2-yl sulfamoylphenyl carboxamide motif exhibit variations in the tetrazole substituents and biological activity:

Key Observations :

- Biological Activity : Compound 5c (from ) demonstrates potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), suggesting that the thiazol-2-yl sulfamoylphenyl group enhances cytotoxicity when paired with aromatic carboxamides . The target compound’s tetrazole core may confer distinct pharmacokinetic properties (e.g., metabolic resistance) compared to benzoic acid or nitrothiophene analogs.

Tetrazole Derivatives

The tetrazole ring is often substituted with aryl or heteroaryl groups to modulate activity:

Key Observations :

- Synthetic Routes : The target compound’s synthesis likely involves coupling a tetrazole-carboxylic acid derivative with a sulfamoylated aniline (similar to ’s methods for thiazole carboxamides) .

Sulfamoyl-Containing Compounds

Sulfamoyl groups are critical for sulfonamide drugs and enzyme inhibition:

Key Observations :

- Tautomerism : Sulfamoyl-linked triazoles () exist as thione tautomers, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹). The target compound’s sulfamoyl group may exhibit similar tautomeric behavior .

- Purity Challenges : Impurities like Compound 6 () highlight the need for rigorous purification in sulfamoyl-containing syntheses, a consideration relevant to the target compound’s manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.